molecular formula C10H14N2O2 B8470598 (5-Morpholinopyridin-2-yl)methanol CAS No. 1126370-10-2

(5-Morpholinopyridin-2-yl)methanol

Cat. No. B8470598
Key on ui cas rn: 1126370-10-2
M. Wt: 194.23 g/mol
InChI Key: PTHQIRXRDLFCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 10 mL Microwave vial was (5-bromopyridin-2-yl)methanol (500 mg, 2.66 mmol), morpholine (0.233 mL, 2.66 mmol),cesium carbonate (2166 mg, 6.65 mmol), Pd2(dba)3 (60.9 mg, 0.07 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (115 mg, 0.20 mmol) in dioxane (10 mL) () to give a brown suspension. The reaction mixture was heated to 110 °C for 3h. The reaction mixture was passed over Celite and washed with ethylacetate. The Filtrate was concentrate to dryness to get as a syrupy brown liquid. Water 30ml was added and extracted with ethylacetate (20x 2)ml. THe organic layers are collected, dried over Sodium Sulphate and concentrated to get as a liquid. The crude product was added to a silica gel column and was eluted with ethylacetate 0-70% Pure Collected fractions are evaporated to get as a (5-morpholinopyridin-2-yl)methanol (100 mg, 19.36 %)colorless liquid . The compound was carried to next step.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00665 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00266 mol
Type
reactant
Reaction Step Three
Quantity
0.00266 mol
Type
reactant
Reaction Step Four
Quantity
0.000199 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
650
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00665 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00266 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.00266 mol
Type
reactant
Smiles
C1=CC(=NC=C1Br)CO
Step Five
Name
Quantity
0.000199 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
6.65e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=C(C=C2)CO
Measurements
Type Value Analysis
YIELD 19.36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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